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An In-depth Technical Guide

Executive Summary

JNT-517 is a novel, orally active, and selective allosteric inhibitor of the solute carrier
transporter SLC6A19, a key protein responsible for the reabsorption of neutral amino acids,
including phenylalanine (Phe), in the kidneys and intestines.[1][2] By targeting SLC6A19, JNT-
517 promotes the excretion of excess Phe in the urine, offering a promising therapeutic
strategy for the treatment of Phenylketonuria (PKU).[3][4] PKU is a rare genetic metabolic
disorder characterized by the inability to properly metabolize Phe, leading to its toxic
accumulation in the blood and brain.[5] Preclinical and clinical studies have demonstrated the
potential of INT-517 to significantly reduce blood Phe levels in a dose-dependent manner, with
a favorable safety and tolerability profile.[6][7] This technical guide provides a comprehensive
overview of INT-517, including its mechanism of action, preclinical and clinical data, and
detailed experimental methodologies.

Introduction to SLC6A19 and Phenylketonuria

Phenylketonuria is an autosomal recessive disorder caused by mutations in the gene encoding
the enzyme phenylalanine hydroxylase (PAH). This enzyme deficiency leads to the
accumulation of Phe from dietary protein, which can cause severe neurological damage if left
untreated. The primary treatment for PKU is a strict, lifelong diet low in Phe, which can be
challenging for patients to adhere to.
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SLC6A19, also known as B(0)AT1, is a sodium-dependent neutral amino acid transporter
predominantly expressed in the apical membrane of intestinal and renal tubular epithelial cells.
[1][2] It plays a crucial role in the absorption and reabsorption of neutral amino acids. In the
kidneys, SLC6A19 is responsible for reabsorbing the majority of filtered Phe back into the
bloodstream.[4] Genetic loss-of-function mutations in SLC6A19 lead to Hartnup disorder, a
generally benign condition characterized by the increased urinary excretion of neutral amino
acids, including Phe. This genetic evidence provided a strong rationale for targeting SLC6A19
as a therapeutic approach for PKU.[4]

JNT-517: Mechanism of Action

JNT-517 is a small molecule that acts as a selective allosteric inhibitor of SLC6A19.[2][8] By
binding to a site distinct from the amino acid binding site, INT-517 modulates the transporter's
function, leading to a reduction in the reabsorption of Phe in the kidneys. This inhibition of
SLC6A19 results in increased urinary excretion of Phe, thereby lowering its concentration in
the blood.
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Mechanism of Action of INT-517

Quantitative Data
Preclinical Data

JNT-517 has demonstrated potent and selective inhibition of SLC6A19 in preclinical studies.
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Parameter Value Species/System Reference
Human (in transfected
IC50 (SLC6A19) 47 nM [2]I3]
cells)
Human (ex vivo
IC50 (SLC6A19) 81 nM intestinal epithelial [3]
cells)
Plasma Protein . N
o 19% (free fraction) Not specified [3]
Binding
) o Mice, Rats, Dogs,
Bioavailability 43-91% [3]

Non-human primates

A precursor molecule, JN-170, was used in preclinical studies in a PKU mouse model

(Pahenu2) and showed a dose-dependent increase in urinary amino acid excretion.[2]

Clinical Data

Clinical trials in healthy volunteers and patients with PKU have shown that INT-517 is safe,

well-tolerated, and effective in reducing blood Phe levels.

Phase la Study in Healthy Volunteers (NCT05781399)[9][10]

Dose

Effect on Urinary Phe
] Reference
Excretion

Single Ascending Doses

Dose-dependent increases [7]

Multiple Ascending Doses
(75mg BID)

>10-fold increase in total Phe 7]
excretion at day 14

Phase 1/2 Study in PKU Patients (NCT05781399)[9][11]
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Mean Blood Phe
Dose Reduction from
Baseline

Patient Population Reference

44% (average across

75mg BID
days 14, 21, and 28)

13 participants (8
[5]

active, 5 placebo)

60% (average across

150mg BID
days 14, 21, and 28)

18 participants (11
[51[6]

active, 7 placebo)

Experimental Protocols

In Vitro SLC6A19 Inhibition Assay

A functional cell-based assay was utilized to determine the inhibitory activity of INT-517 on the

SLCG6A19 transporter.

e Cell Line: Likely Flp-In T-REx 293 cells engineered to co-express human SLC6A19 and its

ancillary protein, TMEM27.

e Assay Principle: Measurement of the uptake of a radiolabeled substrate (e.g., [14C]-

isoleucine or [3H]-glutamine) into the cells in the presence and absence of the test

compound (JNT-517).

e General Protocol:

o Seed the SLC6A19-expressing cells in a 96-well plate and culture until confluent.

o Wash the cells with a suitable buffer (e.g., Hank's Balanced Salt Solution).

o Pre-incubate the cells with varying concentrations of INT-517 for a specified time.

o Initiate the transport reaction by adding the radiolabeled substrate.

o After a defined incubation period, terminate the reaction by washing the cells with ice-cold

buffer.

o Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
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o Calculate the percent inhibition of substrate uptake at each concentration of INT-517 and
determine the IC50 value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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